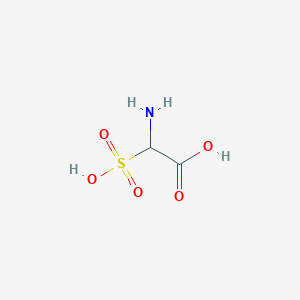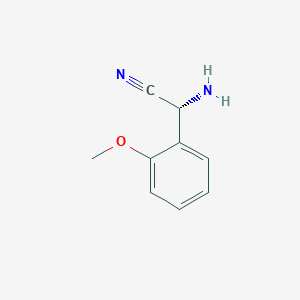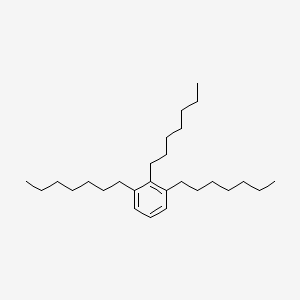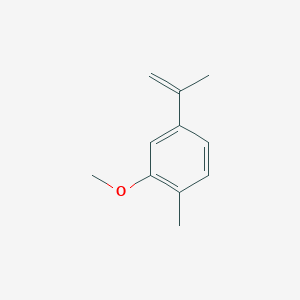
Amino(sulfo)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(sulfo)acetic acid is a sulfur-containing amino acid It is characterized by the presence of both an amino group and a sulfonic acid group attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Amino(sulfo)acetic acid can be synthesized through several methods. One common approach involves the reaction of glycine with sulfur trioxide or chlorosulfonic acid, resulting in the sulfonation of the amino acid. The reaction typically requires controlled temperatures and the presence of a solvent to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactions. These processes are optimized for efficiency and yield, utilizing advanced reactors and precise control of reaction conditions. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Amino(sulfo)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like thionyl chloride or sulfonyl chlorides are used under controlled conditions.
Major Products:
Oxidation: Sulfonates and related compounds.
Reduction: Primary amines.
Substitution: Sulfonamides and other derivatives.
Aplicaciones Científicas De Investigación
Amino(sulfo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of amino(sulfo)acetic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Amino(sulfo)acetic acid can be compared with other sulfur-containing amino acids, such as:
Cysteine: Contains a thiol group instead of a sulfonic acid group.
Methionine: Contains a thioether group.
Homocysteine: Contains a thiol group and an additional carbon in the chain.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfonic acid group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids.
Propiedades
Número CAS |
764596-89-6 |
|---|---|
Fórmula molecular |
C2H5NO5S |
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
2-amino-2-sulfoacetic acid |
InChI |
InChI=1S/C2H5NO5S/c3-1(2(4)5)9(6,7)8/h1H,3H2,(H,4,5)(H,6,7,8) |
Clave InChI |
UAHTXYARMUSFEF-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)(N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)

![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)







